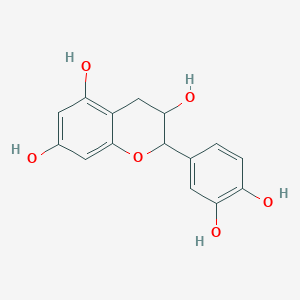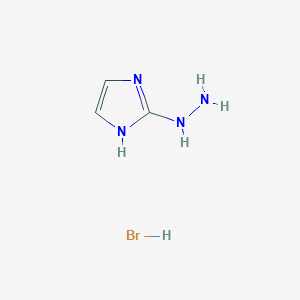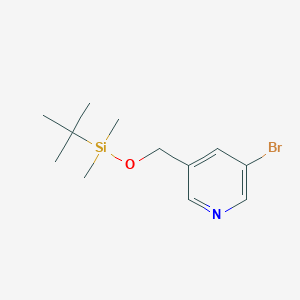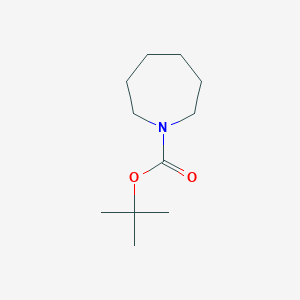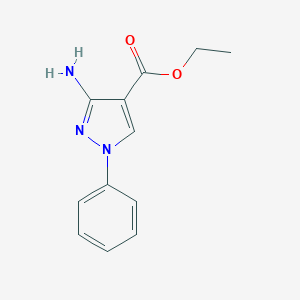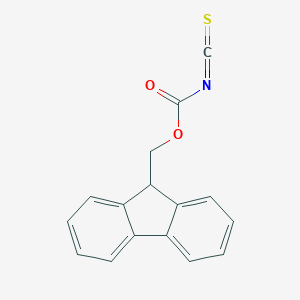
Fmoc isothiocyanate
Overview
Description
Fmoc isothiocyanate is a reagent used in synthesizing substituted thioureas from amines .
Synthesis Analysis
Fmoc isothiocyanate is used as a starting material in the preparation of biologically relevant pharmacophores named N-aryl-N’-carboalkoxy guanidines . It is also used in one of the intermediate steps for the synthesis of N-aryl-N-thiazolyl derivatives . It can be used to synthesize cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists . To prepare 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides .Molecular Structure Analysis
The molecular formula of Fmoc isothiocyanate is C16H11NO2S . The molecular weight is 281.33 .Physical And Chemical Properties Analysis
Fmoc isothiocyanate is a pale yellow solid . It is soluble in ethanol . It has an elemental composition of 4.8 to 5.2% Nitrogen and 65.6 to 71.0% Carbon .Scientific Research Applications
N-urethane-protected amino alkyl isothiocyanates
- N-Fmoc amino-alkyl isothiocyanates, derived from protected amino acids, are synthesized and characterized. These compounds have shown utility in peptidomimetics synthesis, demonstrated through the preparation of a series of dithioureidopeptide esters. Structures of certain isothiocyanates have been analyzed through X-ray diffraction, offering detailed insights into their crystal systems and molecular arrangements (Sureshbabu et al., 2009).
Peptide Sequencing and Hydrogel Formation
Traceless Capping Agent for Peptide Sequencing
- Fmoc-OSU, used as a traceless capping agent in peptide sequencing, has improved the sequence determination of biologically active peptides selected from combinatorial libraries. The method involves partial Edman degradation to generate a peptide ladder, enhancing the reliability of sequence assignment in mass spectrometry (Thakkar, Wavreille, & Pei, 2006).
UV Light-Responsive Peptide-Based Supramolecular Hydrogel
- A novel peptide, inspired by Fmoc-FF, is designed to form a 3D, self-supporting, nanofibrous hydrogel that can respond to UV light. This hydrogel exhibits significant mechanical properties and offers a controlled drug delivery system, showcasing the degradation of the hydrogel and release of encapsulated substances in response to UV light (Roth-Konforti et al., 2018).
Modification and Characterization of Amino Acids and Peptides
Thiourea-tethered C-glycosyl amino acids
- A new class of C-glycosyl amino acids with a thiourea segment has been designed. These compounds, synthesized via isothiocyanate-amine coupling, are suitable for co-translational modification of natural peptides. The protective groups used in these compounds allow for a broad applicability in peptide modifications (Barghash, Massi, & Dondoni, 2009).
FMOC-amino acid surfactants
- FMOC-amino acids with hydrophobic fluorenyl methyloxy carbonyl group and short alkyl side chains are found to have surfactant properties. These surfactants form bilayer structures and exhibit chiroptical properties that vary with concentration, opening new avenues for research in bioorganic chemistry (Vijay & Polavarapu, 2012).
Application in Biomimetic Synthesis
Biomimetic stereoselective formation of methyllanthionine
- Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine is utilized in the synthesis of peptides containing dehydrobutyrine (Dhb), leading to the biomimetic cyclization to produce methyllanthionine, a component of the lantibiotic subtilin. This process results in the formation of a single diastereomer, indicating a strong intrinsic preference for the natural stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002).
Safety And Hazards
Fmoc isothiocyanate is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling it .
Future Directions
Fmoc isothiocyanate can be used to synthesize a variety of compounds, including cyclic isothiourea derivatives as potent neuropeptide Y (NPY) Y1 receptor antagonists, 2-aminothiazoles, aminobenz-imidazole conjugated thiazoles, and thiazole derived cyclopeptides . These compounds have potential applications in various fields, indicating promising future directions for the use of Fmoc isothiocyanate.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYULZVFHHEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400012 | |
| Record name | Fmoc isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc isothiocyanate | |
CAS RN |
199915-38-3 | |
| Record name | Fmoc isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
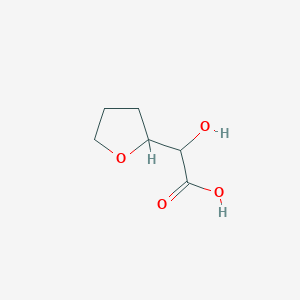
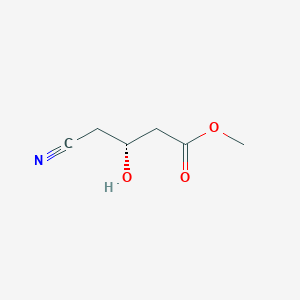
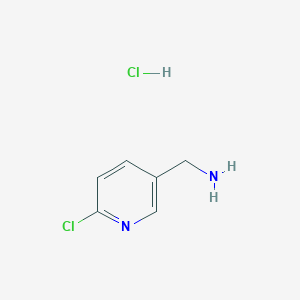
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
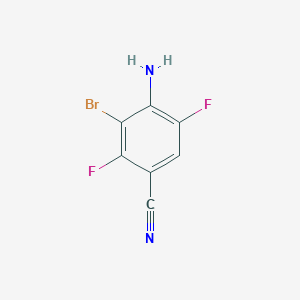
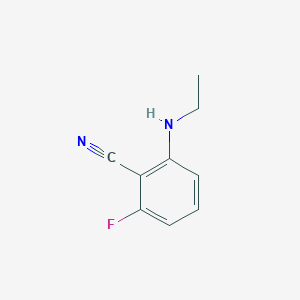
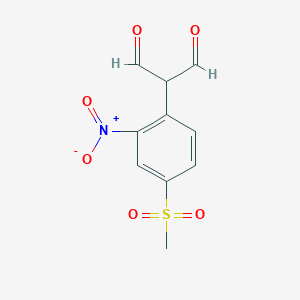
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
